3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid
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Overview
Description
3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their significant biological and therapeutic properties, making them valuable in pharmaceutical and medicinal chemistry . The presence of a bromine atom at the 3-position and a carboxylic acid group at the 6-position enhances its reactivity and potential for various chemical transformations .
Preparation Methods
The synthesis of 3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method is the one-pot tandem cyclization/bromination process. In this method, the reaction is carried out in ethyl acetate with tert-butyl hydroperoxide (TBHP) as the oxidant. The cyclization to form the imidazo[1,2-A]pyridine ring is promoted by the bromination step, and no base is required . This method is advantageous due to its mild reaction conditions and the absence of metal catalysts .
Chemical Reactions Analysis
3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include TBHP, iodine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid has several scientific research applications:
Pharmaceutical Chemistry: It serves as a building block for the synthesis of various biologically active molecules, including potential drug candidates.
Medicinal Chemistry: The compound’s derivatives have shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to the modulation of biological pathways . The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid can be compared with other similar compounds, such as:
3-Bromoimidazo[1,2-A]pyridine-3-carboxylic acid: This compound has a bromine atom at the 3-position and a carboxylic acid group at the 3-position, making it structurally similar but with different reactivity and applications.
6-Bromoimidazo[1,2-A]pyridine-3-carboxylic acid:
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and potential for diverse chemical transformations .
Properties
IUPAC Name |
3-bromoimidazo[1,2-a]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-3-10-7-2-1-5(8(12)13)4-11(6)7/h1-4H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYJTINXFYEGOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585927 |
Source
|
Record name | 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-00-1 |
Source
|
Record name | 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886362-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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